

Inter-Laboratory Validation of a Quantitative Pheniramine Assay: A Comparative Guide

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Compound of Interest

Compound Name: Pheniramine

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The accurate quantification of **pheniramine**, an antihistamine commonly found in pharmaceutical formulations, is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods used for this quantification is a mandatory requirement by regulatory bodies worldwide. This guide provides a comparative overview of different validated analytical methods for the quantitative determination of **pheniramine**, based on data from various single-laboratory validation studies. The objective is to offer a comprehensive resource for selecting an appropriate analytical method and understanding the key performance parameters.

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated to ensure a method is suitable for its intended purpose.^{[1][2][3]} These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.^{[4][5][6]}

Comparison of Quantitative Pheniramine Assay Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of **pheniramine** maleate, as reported in different studies. This allows for a cross-method comparison of key validation parameters.

Table 1: Comparison of UV-Spectrophotometric and Titrimetric Methods

Parameter	UV-Spectrophotometric Method	Titrimetric Method
Linearity Range	5-25 µg/ml	20-100% of 0.1 g
Correlation Coefficient (R ²)	0.996	Not Reported
Accuracy (% Recovery)	98.61 - 98.76%	98.01 - 101.5%
Precision (%RSD)	1.005 - 1.78%	Mean: 99.60, STDV: 1.56
Limit of Detection (LOD)	0.517 µg/ml	Not Reported
Limit of Quantitation (LOQ)	1.724 µg/ml	Not Reported

Data synthesized from Mehmood et al. (2016).[\[7\]](#)[\[8\]](#)

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods

Parameter	HPLC Method 1	HPLC Method 2	HPLC Method 3
Linearity Range	150-1200 µg/mL	50-120% of sample concentration	Not specified
Correlation Coefficient (R ²)	> 0.999	0.999	0.9998–0.9999
Accuracy (% Recovery)	97.8 - 102.1%	98 - 102%	Not explicitly stated, but good accuracy reported
Precision (%RSD)	< 1.3%	< 2%	2.462%
Limit of Detection (LOD)	0.3 µg/mL	Not Reported	Not Reported
Limit of Quantitation (LOQ)	0.07 µg/mL	Not Reported	Not Reported
Robustness	Reported as robust	Reported as robust	Not explicitly stated

Data synthesized from multiple sources.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

UV-Spectrophotometric Method

This method relies on the principle that **pheniramine** maleate absorbs ultraviolet light at a specific wavelength.

- Instrumentation: A calibrated UV-Visible spectrophotometer.
- Solvent Selection: Methanol is often chosen as the solvent due to the good solubility of **pheniramine** maleate.[7]
- Preparation of Standard Solution:
 - Accurately weigh a specific amount of **pheniramine** maleate reference standard.
 - Dissolve the standard in the chosen solvent in a volumetric flask to achieve a known concentration.
 - Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-25 µg/ml).[7]
- Sample Preparation:
 - For injection formulations, an accurately measured volume is diluted with the solvent to fall within the linear range of the assay.[7]
- Wavelength Determination (λ_{max}):
 - Scan a standard solution of **pheniramine** maleate across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For **pheniramine** maleate, this is typically around 265 nm.[7]
- Analysis:
 - Measure the absorbance of the standard and sample solutions at the determined λ_{max} .

- Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
- Determine the concentration of **pheniramine** maleate in the sample solution by interpolating its absorbance on the calibration curve.

Titrimetric Method

This classical analytical technique involves the quantitative determination of **pheniramine** maleate through a chemical reaction with a titrant.

- Principle: A simple acid-base reaction where **pheniramine** maleate is titrated with a standardized acid or base.^[2] One common approach is a non-aqueous titration.^{[3][8]}
- Reagents:
 - Anhydrous glacial acetic acid
 - 0.1N Perchloric acid (titrant)
 - Naphthol benzene or potentiometric endpoint determination^{[2][3]}
- Procedure:
 - Accurately weigh the **pheniramine** maleate sample and dissolve it in anhydrous glacial acetic acid.^{[7][13]}
 - Titrate the solution with a standardized 0.1N perchloric acid solution.
 - The endpoint of the titration can be determined either potentiometrically or by using a visual indicator.^[7]
 - A blank determination should be performed for necessary corrections.^[7]
- Calculation: The amount of **pheniramine** maleate is calculated based on the volume of titrant consumed and its known concentration.

High-Performance Liquid Chromatography (HPLC)

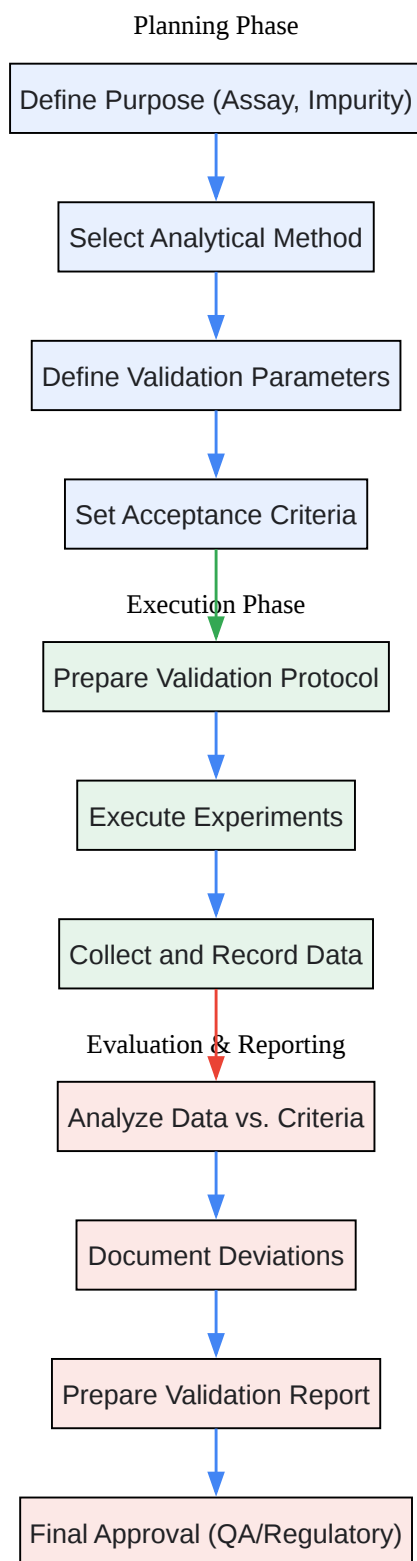
Method

HPLC is a highly specific and sensitive chromatographic technique used to separate, identify, and quantify components in a mixture.

- Instrumentation: A standard HPLC system equipped with a pump, injector, column, and a UV detector.
- Chromatographic Conditions (Example):
 - Column: C18 column (e.g., 250mm x 4.6mm, 5 μ m).[9]
 - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[9]
 - Flow Rate: Typically 1.0 mL/min.[9][14]
 - Detection Wavelength: 265 nm or 280 nm.[9][10][12]
- Preparation of Standard and Sample Solutions:
 - Prepare a stock solution of the **pheniramine** maleate reference standard in the mobile phase.
 - Create a series of dilutions for the linearity study.
 - Dilute the sample formulation with the mobile phase to a concentration within the calibration range.
- Analysis:
 - Inject equal volumes of the standard and sample solutions into the chromatograph.
 - The retention time is used to identify the **pheniramine** peak.
 - The peak area is used to quantify the concentration of **pheniramine** maleate by comparing it to the peak areas of the standards.

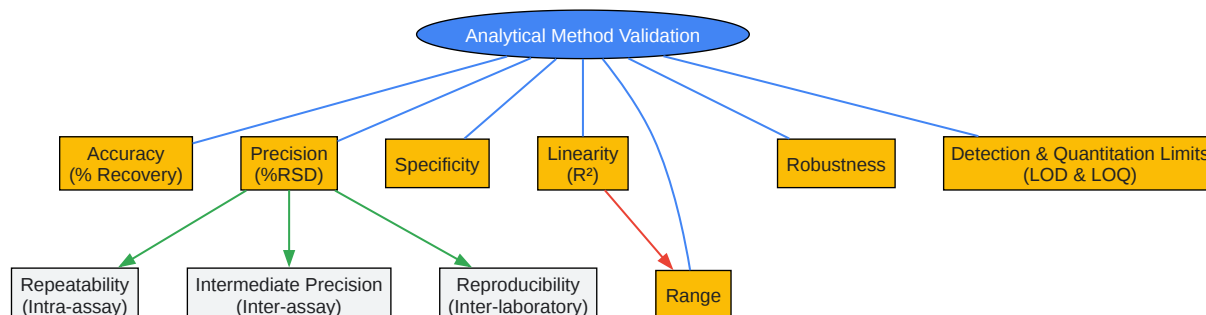
Visualizations

The following diagrams illustrate key workflows and relationships in the validation of a quantitative **pheniramine** assay.



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Caption: General workflow for analytical method validation.



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Caption: Relationships between analytical validation parameters.

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